2-ヨードフェニルボロン酸

概要

説明

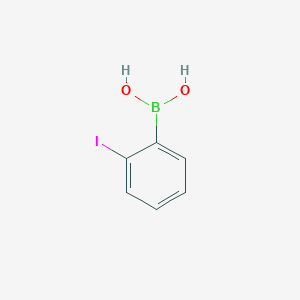

2-Iodophenylboronic acid is a chemical compound used in various chemical reactions . It is known to catalyze the formation of amide bonds from amines and carboxylic acids .

Synthesis Analysis

Pinacol boronic esters, which include 2-Iodophenylboronic acid, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Molecular Structure Analysis

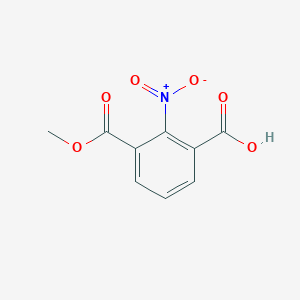

The empirical formula of 2-Iodophenylboronic acid is C6H6BIO2, and its molecular weight is 247.83 .Chemical Reactions Analysis

2-Iodophenylboronic acid is used in Suzuki–Miyaura coupling reactions . It has been found that the boronic acid is the most reactive species in these reactions .Physical and Chemical Properties Analysis

The molecular weight of 2-Iodophenylboronic acid is 247.83 . More detailed physical and chemical properties may be available from specialized databases or suppliers .科学的研究の応用

有機合成における触媒作用

2-ヨードフェニルボロン酸: は、特に鈴木・宮浦クロスカップリング反応において、有機合成で広く用いられています。 この反応は、パラジウム触媒の存在下、アリールハライドとアリールボロン酸をカップリングさせることで、ビアリール化合物を生成します 。これは、医薬品、農薬、有機材料において重要な、炭素-炭素結合を形成するための重要な方法です。

センシング用途

ジオールとの可逆的な共有結合を形成する能力により、2-ヨードフェニルボロン酸は、糖類やその他のジオール含有化合物のセンサーとして役立ちます。 この特性は、グルコースセンサーやその他の診断ツールの開発に利用されています .

生物学的標識とイメージング

ジオールとの反応性により、この化合物は細胞の標識とイメージングにも使用できます。 細胞表面の炭水化物を標識するために使用でき、これらの炭水化物はジオールが豊富で、リアルタイムで細胞プロセスを視覚化する方法を提供します .

治療薬の開発

2-ヨードフェニルボロン酸: は、ホウ素含有薬剤の合成に関与しています。 これらの薬剤は癌治療に役立ち、ホウ素はホウ素中性子捕捉療法(BNCT)に使用でき、これは標的を絞った癌治療です .

材料科学

材料科学では、2-ヨードフェニルボロン酸は、表面を改質し、機能性材料を作成するために使用されます。 たとえば、グルコースレベルの変化に応答する高分子材料を調製するために使用でき、これは制御された薬物放出に役立ちます .

グリーンケミストリー

グリーンケミストリーの原則は、2-ヨードフェニルボロン酸の使用を促進します。これは、触媒作用における役割を果たし、過酷な試薬や条件を必要としません。 これは、より環境に優しい方法で、アミンとカルボン酸からアミド結合を形成する触媒作用を促進します .

作用機序

Target of Action

The primary target of 2-Iodophenylboronic acid is the formation of amide bonds from amines and carboxylic acids . This compound plays a crucial role in promoting greener amidations of carboxylic acids and amines in catalytic amounts .

Mode of Action

2-Iodophenylboronic acid interacts with its targets (amines and carboxylic acids) to catalyze the formation of amide bonds . This interaction results in the promotion of greener amidations of carboxylic acids and amines in catalytic amounts . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .

Biochemical Pathways

2-Iodophenylboronic acid is often used in organic synthesis reactions as an important organoboron reagent . It can be used to synthesize other compounds, such as the construction of aromatic carbon-carbon bonds or carbon-oxygen bonds, often used in Suzuki reactions .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its melting point is 189-194°C , and it has a predicted boiling point of 345.3±44.0 °C . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of 2-Iodophenylboronic acid’s action primarily involve the formation of amide bonds from amines and carboxylic acids . This results in the promotion of greener amidations of carboxylic acids and amines in catalytic amounts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Iodophenylboronic acid. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C . It should also be kept away from oxidizing agents and strong acids, and stored in a dry, well-ventilated place . During use, appropriate personal protective equipment should be worn to avoid direct contact with the skin and inhalation of dust .

Safety and Hazards

生化学分析

Biochemical Properties

2-Iodophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of amide bonds from amines and carboxylic acids. This compound acts as a catalyst, promoting greener amidations without the need for preactivation of the carboxylic acid or the use of coupling reagents . The interaction of 2-Iodophenylboronic acid with enzymes, proteins, and other biomolecules is primarily through its boronic acid moiety, which can form reversible covalent bonds with diol-containing molecules. This interaction is crucial in molecular recognition processes, such as the binding of saccharides .

Cellular Effects

2-Iodophenylboronic acid influences various cellular processes by interacting with cellular components. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reversible covalent bonds with diol-containing molecules allows it to modulate the activity of enzymes and proteins involved in these processes. For instance, 2-Iodophenylboronic acid can enhance the chemiluminescence detection system in capillary electrophoresis by interacting with the diol groups of saccharides .

Molecular Mechanism

The molecular mechanism of 2-Iodophenylboronic acid involves its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction is facilitated by the boronic acid moiety, which can bind to the hydroxyl groups of diols, forming a cyclic ester. This binding interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 2-Iodophenylboronic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Iodophenylboronic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to hydrolysis or oxidation. Long-term studies have shown that 2-Iodophenylboronic acid can have sustained effects on cellular function, particularly in in vitro studies where it is used as a catalyst for biochemical reactions .

Dosage Effects in Animal Models

The effects of 2-Iodophenylboronic acid vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity. At high doses, 2-Iodophenylboronic acid can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced .

Metabolic Pathways

2-Iodophenylboronic acid is involved in various metabolic pathways, particularly those related to the metabolism of diol-containing molecules. The compound interacts with enzymes such as oxidases and reductases, which facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-Iodophenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 2-Iodophenylboronic acid can also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of 2-Iodophenylboronic acid is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria. The localization of 2-Iodophenylboronic acid can affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .

特性

IUPAC Name |

(2-iodophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BIO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUDXXNWLVGZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1I)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647760 | |

| Record name | (2-Iodophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008106-86-2 | |

| Record name | (2-Iodophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2-Iodophenylboronic acid in organic synthesis?

A1: 2-Iodophenylboronic acid acts as a versatile building block and catalyst in organic synthesis. [] It is particularly recognized for its ability to catalyze the direct amidation of carboxylic acids with amines, a crucial reaction for forming amides. [, ]

Q2: How does the structure of 2-Iodophenylboronic acid relate to its catalytic activity in direct amidation reactions?

A2: The presence of the iodine atom ortho to the boronic acid moiety is crucial for the catalytic activity of 2-Iodophenylboronic acid. [] Studies suggest that electron-donating substituents on the aromatic ring, especially alkoxy groups para to the iodine, enhance the catalyst's activity. This observation led to the development of 5-methoxy-2-iodophenylboronic acid (MIBA), a more potent catalyst for direct amidation. [] Theoretical studies propose that the iodine atom acts as a hydrogen-bond acceptor in the transition state, stabilizing the reaction intermediate and accelerating the amidation process. []

Q3: What are the advantages of using 2-Iodophenylboronic acid derivatives, such as MIBA, for direct amidation compared to other methods?

A3: MIBA offers several advantages over traditional amidation methods:

- Mild reaction conditions: MIBA catalyzes amidation at room temperature, avoiding harsh conditions that could be detrimental to sensitive substrates. []

- Atom economy: Direct amidation using MIBA minimizes waste generation compared to methods requiring stoichiometric activating agents or coupling reagents. []

- Broad substrate scope: MIBA effectively promotes the formation of amides from various carboxylic acids, including aliphatic, aromatic, and heteroaromatic carboxylic acids, as well as amines with diverse functionalities. []

Q4: Are there any known limitations of 2-Iodophenylboronic acid catalysts in amidation reactions?

A4: While generally effective, 2-Iodophenylboronic acid catalysts can exhibit substrate inhibition with certain compounds like monoprotected α-amino acids, hindering efficient dipeptide formation. Using alternative substrates like doubly protected N-phthaloyl α-amino acids or α-azidoacids can circumvent this issue. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B1360856.png)